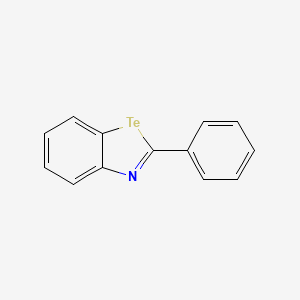
2-Phenyl-1,3-benzotellurazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1,3-benzotellurazole is an organotellurium compound characterized by a benzene ring fused to a tellurazole ring with a phenyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,3-benzotellurazole typically involves the reaction of di(o-amino-phenyl)ditelluride with sodium borohydride and carbon disulfide in a solution of hexametapol. This method yields the target product with a significant efficiency . Another approach involves the interaction of 1,3-benzotellurazol-2-thiol with methyl iodide in the presence of triethylamine in an acetonitrile-water mixture .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenyl-1,3-benzotellurazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of tellurium oxides.
Reduction: Reduction reactions can convert the tellurium center to lower oxidation states.
Substitution: The phenyl group and other substituents on the benzene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents, while nucleophilic substitutions may involve strong bases or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium oxides, while substitution reactions can introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
2-Phenyl-1,3-benzotellurazole has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organotellurium compounds.
Biology: The compound’s unique properties make it a candidate for studying biological interactions involving tellurium.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of novel drugs.
Industry: It may be used in the production of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 2-Phenyl-1,3-benzotellurazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tellurium center can participate in redox reactions, influencing various biochemical pathways. Additionally, the phenyl group can interact with hydrophobic pockets in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
1,3-Benzotellurazole: Lacks the phenyl group but shares the tellurazole ring structure.
2-Phenyl-1,3-benzoselenazole: Similar structure but with selenium instead of tellurium.
2-Phenyl-1,3-benzothiazole: Contains sulfur instead of tellurium.
Uniqueness: 2-Phenyl-1,3-benzotellurazole is unique due to the presence of tellurium, which imparts distinct chemical and physical properties compared to its sulfur and selenium analogs. These properties include higher atomic weight, different redox potentials, and unique interactions with biological molecules.
Propriétés
Numéro CAS |
89723-10-4 |
|---|---|
Formule moléculaire |
C13H9NTe |
Poids moléculaire |
306.8 g/mol |
Nom IUPAC |
2-phenyl-1,3-benzotellurazole |
InChI |
InChI=1S/C13H9NTe/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9H |
Clé InChI |
WJMSSPWVZSZCRZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3[Te]2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


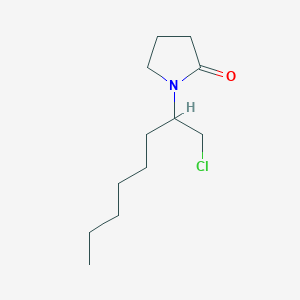


![Bis(2-chloroethyl) [(3,4-dichlorophenyl)methyl]phosphonate](/img/structure/B14377248.png)
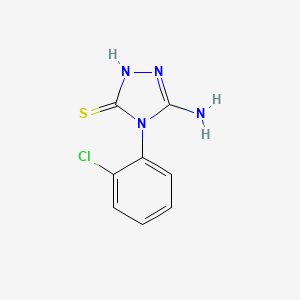
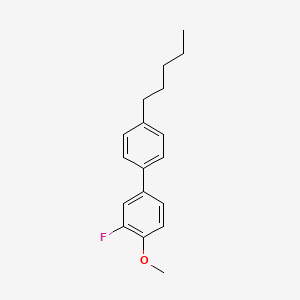
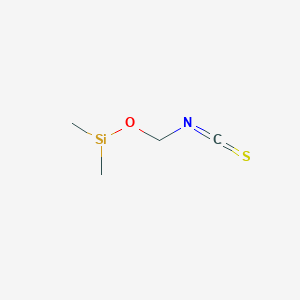
![4-Chloro-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole](/img/structure/B14377266.png)
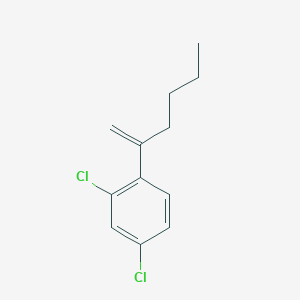
![{4-[(E)-Phenyldiazenyl]phenyl}phosphonic acid](/img/structure/B14377274.png)
![2-[1-(Hydroxyimino)-2-methyl-1-phenylpropan-2-yl]-1,2-oxazetidin-3-one](/img/structure/B14377280.png)
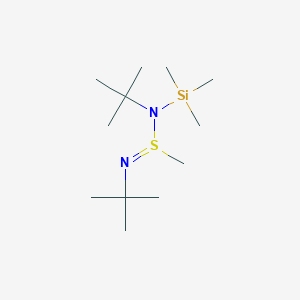
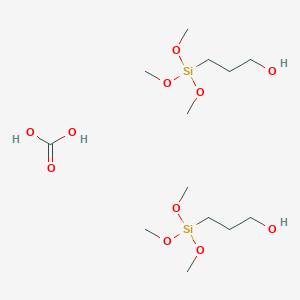
![Ethyl 4-[(3-chloro-4-methoxyphenyl)sulfanyl]-3-oxobutanoate](/img/structure/B14377301.png)
